molecular formula C33H35NO3 B5243512 {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

Cat. No.: B5243512
M. Wt: 493.6 g/mol
InChI Key: RQOCFXNSHBSGAR-UHFFFAOYSA-N
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Description

{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxycyclohexyl group, an ethynyl group, and a piperidinylmethanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual components. The hydroxycyclohexyl group can be synthesized through the reduction of cyclohexanone, while the ethynyl group can be introduced via an alkyne addition reaction. The piperidinylmethanone group is often synthesized through a series of condensation reactions involving piperidine and benzophenone derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and piperidinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl or piperidinyl rings.

Scientific Research Applications

{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO3/c35-31(27-16-14-26(15-17-27)18-23-32(36)21-8-3-9-22-32)34-24-19-30(20-25-34)33(37,28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-2,4-7,10-17,30,36-37H,3,8-9,19-22,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOCFXNSHBSGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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